molecular formula C6H11N3O2S B2684795 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide CAS No. 1696838-10-4

1-(propan-2-yl)-1H-pyrazole-3-sulfonamide

Cat. No.: B2684795
CAS No.: 1696838-10-4
M. Wt: 189.23
InChI Key: GHNBPPOAWRAEJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .

Scientific Research Applications

Synthesis and Biological Evaluation

Sulfonamide-containing 1,5-diarylpyrazole derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), showing potent and selective inhibition. This research has led to the identification of compounds like celecoxib, used in treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Advanced Synthesis Techniques

Facile synthesis of highly substituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives has been developed, showcasing a novel 1,3-sulfonyl shift (Zhu et al., 2013). Additionally, efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides demonstrates the utility of a sulfur-functionalized aminoacrolein derivative (Tucker et al., 2015).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives based on pyrazole have been studied for their inhibitory properties on human erythrocyte carbonic anhydrase isozymes I and II, showing effective inhibition and potential application in treating conditions like glaucoma and epilepsy (Büyükkıdan et al., 2017).

Antiproliferative Activities

Pyrazole-sulfonamide derivatives have shown in vitro antiproliferative activities against cancer cell lines, indicating potential therapeutic applications in cancer treatment (Mert et al., 2014).

Antimicrobial and Antibacterial Applications

Novel pyrazoline derivatives with sulfonamide pharmacophores have been synthesized and evaluated for their antimicrobial activities, showing promise as new antibacterial agents (Alsaedi et al., 2019).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve examining how it interacts with biological molecules, the changes it induces in cells, and its effects on the organism as a whole .

Safety and Hazards

This would involve studying the compound’s toxicity, its potential for causing harm to humans and the environment, and the precautions that should be taken when handling it .

Future Directions

This would involve a discussion of potential future research directions. It could include potential applications of the compound, areas where further study is needed, and any unanswered questions about its properties or behavior .

Properties

IUPAC Name

1-propan-2-ylpyrazole-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c1-5(2)9-4-3-6(8-9)12(7,10)11/h3-5H,1-2H3,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNBPPOAWRAEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1696838-10-4
Record name 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide
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